Lognac (NAc-LAOX) vs. Parent Lactone: Comparative Potency Against Animal and Plant β-N-acetylglucosaminidases
In a foundational structure-activity relationship study, Lognac (referred to as compound 2) was directly compared to its parent scaffold, N-acetylglucosaminono-1,5-lactone (compound 1), for inhibition of β-N-acetylglucosaminidase (β-GlcNAc'ase) from animal and plant sources [1]. Lognac displayed inhibition constants (Ki) of 0.45 µM against the animal enzyme and 0.62 µM against the plant enzyme, which were 'about equally potent' to the parent lactone [1]. This equivalence is critical, demonstrating that the oxime modification maintains high inhibitory efficacy while offering a distinct chemical handle compared to the lactone. The study further noted that Lognac was 50-400 times more efficient than two other β-GlcNAc'ase inhibitors described at the time [1]. The inhibition was determined to be competitive with 4-nitrophenyl-β-N-acetylglucosaminide as the substrate, and the Ki/Km ratio for Lognac was up to 3300, supporting a transition state mimicry mechanism [1].
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.45 µM (animal enzyme); Ki = 0.62 µM (plant enzyme) |
| Comparator Or Baseline | Parent lactone (N-acetylglucosaminono-1,5-lactone, compound 1): Ki = approximately similar to Lognac (exact value not specified, but described as 'about equally potent') |
| Quantified Difference | Approximately equivalent (no significant difference) |
| Conditions | β-N-acetylglucosaminidase from animal and plant sources; Substrate: 4-nitrophenyl-β-N-acetylglucosaminide |
Why This Matters
This data confirms that Lognac retains the high inhibitory potency of its parent lactone scaffold while providing a structurally distinct oxime functional group, which is essential for projects requiring a specific chemical handle or for studying structure-activity relationships where the lactone is unsuitable.
- [1] Horsch M, Hoesch L, Vasella A, Rast DM. N-acetylglucosaminono-1,5-lactone oxime and the corresponding (phenylcarbamoyl)oxime. Novel and potent inhibitors of beta-N-acetylglucosaminidase. Eur J Biochem. 1991 May 8;197(3):815-8. doi: 10.1111/j.1432-1033.1991.tb15976.x. PMID: 2029909. View Source
